molecular formula C24H20N2O3S B2887111 3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324538-63-8

3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2887111
CAS RN: 324538-63-8
M. Wt: 416.5
InChI Key: RIDKAOIVDZZZQP-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological, and potential drug industries . The compound you mentioned seems to be a benzamide derivative with additional functional groups.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups including two methoxy groups, a thiazole ring, and a benzamide group. The exact structure would need to be determined through spectroscopic methods such as IR, 1H NMR, and 13C NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, in general, can undergo a variety of reactions including hydrolysis, reduction, and reactions with Grignard reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. In general, benzamides are solid at room temperature and have relatively high melting points .

Scientific Research Applications

Mechanism of Lignin Model Compound Degradation

One study focused on the acidolysis of lignin model compounds, revealing insights into chemical reactions that could be relevant to understanding the reactivity and applications of similar compounds, including 3,4-dimethoxy derivatives. The research demonstrates different reaction mechanisms based on the compound structure, which could be crucial for designing chemical processes or understanding biological interactions (Yokoyama, 2015).

Pharmacological Evaluation of Benzofused Thiazole Derivatives

Another study developed benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents, providing a framework for the synthesis and evaluation of similar compounds. This research highlights the therapeutic potential of thiazole-containing compounds, suggesting possible applications for 3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide in similar contexts (Raut et al., 2020).

DNA Binding Properties of Hoechst Analogues

The binding properties of Hoechst 33258 and its analogues to the minor groove of DNA have been reviewed, suggesting the importance of molecular design in achieving specific interactions with biological macromolecules. This area of research could be relevant for understanding how modifications to the benzamide structure influence biological activity and binding properties (Issar & Kakkar, 2013).

Therapeutic and Biological Activities of Benzothiazole

Research into benzothiazole derivatives has identified a broad spectrum of biological activities, including antimicrobial and anticancer effects. This comprehensive review highlights the structural diversity and pharmacological potential of benzothiazole compounds, which could inform the development and application of this compound (Sumit, Kumar, & Mishra, 2020).

Mechanism of Action

Target of Action

It is known that 2-aminothiazole derivatives, which this compound is a part of, have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is suggested that 2-aminothiazole derivatives can inhibit tubulin polymerization, disrupting tubulin microtubule dynamics . This disruption can lead to cell cycle arrest and apoptosis in cancer cells.

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, an essential component of the cell’s cytoskeleton. Microtubules play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, segregating chromosomes during cell division . By disrupting these dynamics, the compound can inhibit the proliferation of cancer cells.

Result of Action

The result of the compound’s action is the potential inhibition of cancer cell proliferation. By disrupting tubulin microtubule dynamics, the compound can induce cell cycle arrest and apoptosis in cancer cells . This can lead to a decrease in tumor growth and potentially to tumor regression.

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities and the development of synthesis methods for its production .

properties

IUPAC Name

3,4-dimethoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-21-13-12-19(14-22(21)29-2)23(27)26-24-25-20(15-30-24)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-15H,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDKAOIVDZZZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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